N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Tetrahydrobenzo[b][1,4]oxazepine Derivatives : A novel synthesis method using a one-pot multicomponent reaction involving 2-aminophenols and Meldrum's acid results in the formation of tetrahydrobenzo[b][1,4]oxazepine derivatives at ambient temperatures (Shaabani et al., 2010).
- Facile Construction of Heterocyclic Systems : Utilizing condensation of 2-(1H-pyrazol-5-yl)phenols with 1-chloro-2-nitrobenzenes, a process that involves tandem aromatic nucleophilic substitution and Smiles rearrangement, results in the formation of pyrazolo-fused dibenzo[b,f][1,4]oxazepines (Sapegin et al., 2012).
Chemical Modifications and Applications
- Novel Scaffolds for Drug Discovery : The design and synthesis of tricyclic scaffolds combining a substituted pyranose ring with seven-membered rings of tetrahydrobenzo[e][1,4]diazepin-5-one and the corresponding oxazepine have been explored for potential applications in drug discovery (Abrous et al., 2001).
- Development of Carbonic Anhydrase Inhibitors : The creation of [1,4]oxazepine-based primary sulfonamides demonstrates strong inhibition of human carbonic anhydrases, highlighting the potential for therapeutic applications (Sapegin et al., 2018).
Novel Synthesis Approaches
- Microwave Assisted Synthesis : The use of microwave heating has been applied for the efficient synthesis of benzenesulfonamide derivatives, showcasing a method that could be utilized for the synthesis of related compounds (Sojitra et al., 2016).
- Eco-friendly Synthesis in Aqueous Media : A green chemistry approach has been developed for synthesizing malonamide and tetrahydrobenzo[b][1,4]oxazepine derivatives using a special, efficient, and reusable catalytic system in aqueous media (Babazadeh et al., 2016).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-18(2)11-25-16-10-12(4-9-15(16)19-17(18)21)20-26(22,23)14-7-5-13(24-3)6-8-14/h4-10,20H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOMSPJFLWJGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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